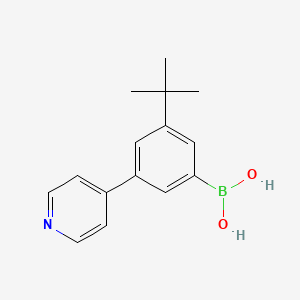
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) to facilitate the coupling of the aryl halide with the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure scalability, including the use of robust palladium catalysts and efficient purification techniques to isolate the desired boronic acid product .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Boronic acids are explored for their potential as enzyme inhibitors.
Medicine: They are investigated for their role in drug development, particularly in cancer therapy.
Industry: Used in the development of materials with unique properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and inhibit enzyme activity. The molecular targets often include enzymes with serine or threonine residues in their active sites.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- tert-Butylboronic acid
Uniqueness
(3-(tert-Butyl)-5-(pyridin-4-yl)phenyl)boronic acid is unique due to the combination of the tert-butyl group and the pyridinyl group, which confer specific steric and electronic properties. These properties can influence its reactivity and binding affinity in various applications, making it distinct from other boronic acids.
Properties
Molecular Formula |
C15H18BNO2 |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
(3-tert-butyl-5-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-15(2,3)13-8-12(9-14(10-13)16(18)19)11-4-6-17-7-5-11/h4-10,18-19H,1-3H3 |
InChI Key |
CSTDWPJHQAFKHR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)


![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
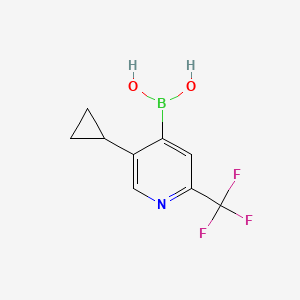
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
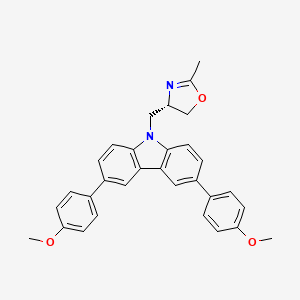
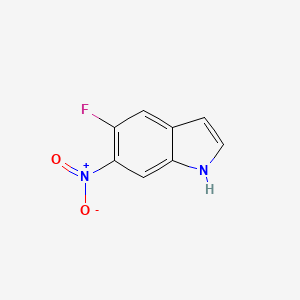



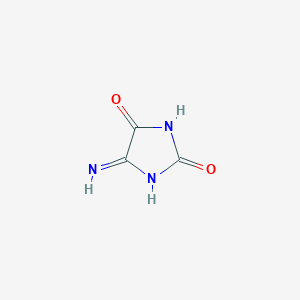

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
